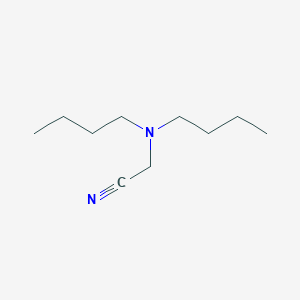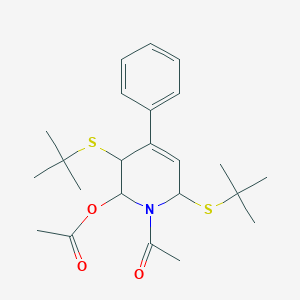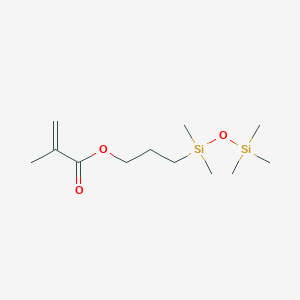
3-(Pentamethyldisiloxanyl)propyl methacrylate
Vue d'ensemble
Description
The compound "3-(Pentamethyldisiloxanyl)propyl methacrylate" is a methacrylate derivative with a siloxane functional group. This type of compound is of interest due to its potential applications in polymer science, where the incorporation of siloxane groups can impart unique physical and chemical properties to the resulting polymers, such as flexibility, thermal stability, and hydrophobicity.
Synthesis Analysis
The synthesis of methacrylate derivatives with silyl groups, such as "3-(Pentamethyldisiloxanyl)propyl methacrylate," often involves the use of anionic polymerization techniques. For example, the anionic polymerization of 3-(trimethoxysilyl)propyl methacrylate and related compounds has been investigated, demonstrating the ability to produce polymers with well-defined structures using various initiators . Additionally, the synthesis of block copolymers incorporating siloxane segments has been achieved through methods like atom transfer radical polymerization (ATRP), which can be optimized to produce copolymers with desired molecular weights and low polydispersity indices .
Molecular Structure Analysis
The molecular structure of methacrylate derivatives with silyl groups is characterized by the presence of siloxane bonds (Si-O-Si) and the methacrylate functional group. The siloxane moiety provides flexibility and contributes to the overall hydrophobic character of the molecule. The methacrylate group allows for polymerization and the formation of various copolymers with different properties, depending on the comonomers used .
Chemical Reactions Analysis
Methacrylate derivatives with silyl groups can undergo various chemical reactions, primarily polymerization to form homopolymers or copolymers. Anionic polymerization and ATRP are common methods used to polymerize these monomers. The reactivity of the methacrylate group enables the formation of polymers with a range of molecular weights and structures, including block copolymers and star-shaped polymers . The presence of the silyl group can also influence the reactivity and stability of the monomer during polymerization.
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from "3-(Pentamethyldisiloxanyl)propyl methacrylate" are influenced by the siloxane and methacrylate groups. Siloxane imparts flexibility, thermal stability, and hydrophobicity to the polymers. The methacrylate group contributes to the mechanical strength and chemical resistance of the polymers. The synthesis of polymers with varying compositions can lead to materials with a range of glass transition temperatures, refractive indices, and thermal stabilities . The incorporation of silyl groups into methacrylate polymers can also affect properties such as water absorption, which is typically reduced compared to polymers without siloxane groups .
Applications De Recherche Scientifique
1. Biomedical Applications: Hydrogel Formation
- Application Summary : This compound is used in the formation of hydrogels, which are hydrophilic polymeric networks that can absorb water from 10% to hundreds of times their dry weight . These hydrogels are used in various biomedical applications.
- Methods of Application : A series of 3-(trimethoxysilyl)propyl methacrylate/N-vinyl pyrrolidone (TMSPM/NVP) xerogels containing different concentrations of ethylene glycol dimethacrylate (EGDMA) as a crosslinking agent were prepared by bulk polymerization .
- Results : The properties of the prepared hydrogels fit with the standard properties of materials which should be used for contact lenses .
2. Nanocomposites: Surface Functionalization
- Application Summary : This compound is used for the functionalization of barium titanate nanoparticles (BTONP), which is used as a linker to an acrylate-based matrix .
- Methods of Application : The functionalization process parameters of BTONP with 3-(trimethoxysilyl)propyl methacrylate were systematically investigated .
- Results : Functionalization improves the dispersion of particles, increases suspension viscosity, and decreases the curing depth and dielectric properties .
3. Cellulose Modification
- Application Summary : This compound is used in the reaction with cellulose nanofibers (CNF), resulting in the formation of a polysiloxane shell on the surface of cellulose .
- Methods of Application : The reaction of 3-(trimethoxysilyl)propyl methacrylate with CNF was demonstrated with FTIR, NMR, TEM, and AFM .
- Results : The nanofibrous morphology of cellulose was preserved .
4. Microencapsulation
- Application Summary : This compound is used in the synthesis of microencapsulated phase-change materials (MicroPCMs) with hybrid shells .
- Methods of Application : MicroPCMs were synthesized using 3-(trimethoxysilyl)propyl methacrylate (MPS) and methyl methacrylate (MMA) as raw materials for hybrid shells, and n-octadecane as core materials .
- Results : The influence of mass ratio of MMA–MPS, hydrolysis of MPS and polymerization temperature on the performance of MicroPCMs are investigated .
5. Surface Functionalization of Barium Titanate
- Application Summary : This compound is used for the functionalization of barium titanate nanoparticles (BTONP), which is used as a linker to an acrylate-based matrix .
- Methods of Application : The functionalization process parameters of BTONP with 3-(trimethoxysilyl)propyl methacrylate were systematically investigated .
- Results : Functionalization improves the dispersion of particles, increases suspension viscosity, and decreases the curing depth and dielectric properties .
6. Cellulose Nanofibers Modification
- Application Summary : This compound is used in the reaction with cellulose nanofibers (CNF), resulting in the formation of a polysiloxane shell on the surface of cellulose .
- Methods of Application : The reaction of 3-(trimethoxysilyl)propyl methacrylate with CNF was demonstrated with FTIR, NMR, TEM, and AFM .
- Results : The nanofibrous morphology of cellulose was preserved .
4. Microencapsulation
- Application Summary : This compound is used in the synthesis of microencapsulated phase-change materials (MicroPCMs) with hybrid shells .
- Methods of Application : MicroPCMs were synthesized using 3-(trimethoxysilyl)propyl methacrylate (MPS) and methyl methacrylate (MMA) as raw materials for hybrid shells, and n-octadecane as core materials . The influence of mass ratio of MMA–MPS, hydrolysis of MPS and polymerization temperature on the performance of MicroPCMs are investigated .
- Results : Adding the amount of MPS gives a growth of more sub-microscale particles on the surface of MicroPCMs, and the average particle sizes are close .
5. Surface Functionalization of Barium Titanate
- Application Summary : This compound is used for the functionalization of barium titanate nanoparticles (BTONP), which is used as a linker to an acrylate-based matrix .
- Methods of Application : The functionalization process parameters of BTONP with 3-(trimethoxysilyl)propyl methacrylate were systematically investigated .
- Results : Functionalization improves the dispersion of particles, increases suspension viscosity, and decreases the curing depth and dielectric properties .
6. Cellulose Nanofibers Modification
- Application Summary : This compound is used in the reaction with cellulose nanofibers (CNF), resulting in the formation of a polysiloxane shell on the surface of cellulose .
- Methods of Application : The reaction of 3-(trimethoxysilyl)propyl methacrylate with CNF was demonstrated with FTIR, NMR, TEM, and AFM .
- Results : The nanofibrous morphology of cellulose was preserved .
Safety And Hazards
Personal protective equipment/face protection should be worn when handling 3-(Pentamethyldisiloxanyl)propyl methacrylate . Ensure adequate ventilation and avoid ingestion and inhalation . It should not get in eyes, on skin, or on clothing . Containers should be kept tightly closed in a dry, cool, and well-ventilated place .
Orientations Futures
The recent advancements of poly (methyl methacrylate) (PMMA) as a transparent flexible polymer material have been utilized in numerous areas of engineering and materials science . PMMA-based copolymers demonstrate outstanding mechanical and optical properties owing to high transparency, lightweight nature, high impact resistance, and stress relaxation across glass transition temperature . These copolymers have unique characteristics of retaining optical and microstructural integrities during successive bending or elongations which make them an attractive choice for materials of stretchable electronics .
Propriétés
IUPAC Name |
3-[dimethyl(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3Si2/c1-11(2)12(13)14-9-8-10-17(6,7)15-16(3,4)5/h1,8-10H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBTXZPDTSKZJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](C)(C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066322 | |
| Record name | 3-(Pentamethyldisiloxanyl)propyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pentamethyldisiloxanyl)propyl methacrylate | |
CAS RN |
18151-85-4 | |
| Record name | (3-Methacryloxypropyl)pentamethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18151-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-(1,1,3,3,3-pentamethyl-1-disiloxanyl)propyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018151854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-(1,1,3,3,3-pentamethyl-1-disiloxanyl)propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Pentamethyldisiloxanyl)propyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pentamethyldisiloxanyl)propyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.201 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



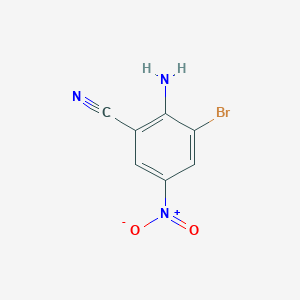
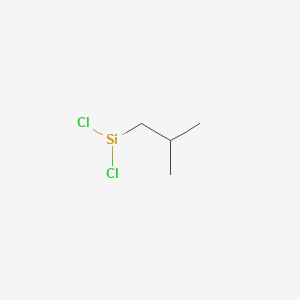
![6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene](/img/structure/B101698.png)
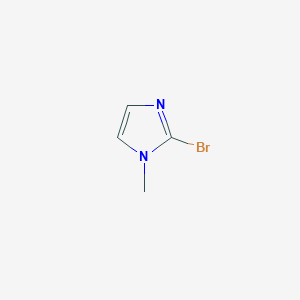
![2-Acetyl-3-methylbenzo[b]thiophene](/img/structure/B101703.png)
![1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone](/img/structure/B101704.png)
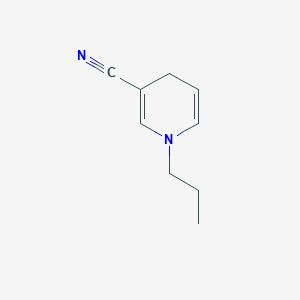
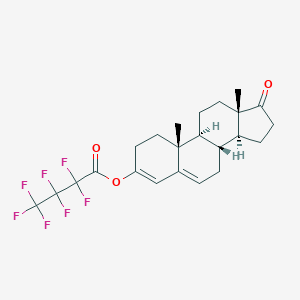
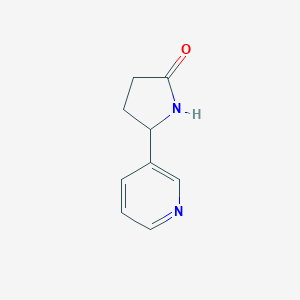
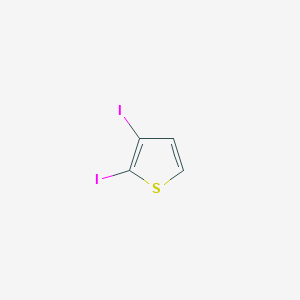
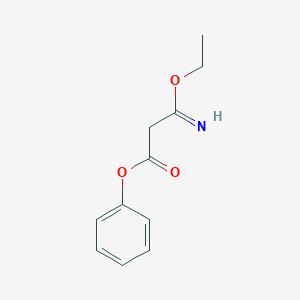
![1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B101712.png)
